N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a trifluoromethylated precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative .
Scientific Research Applications
N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine
- N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-2-one
- N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-2,5-dione
Uniqueness
N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13F3N2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)13(6-1-2-6)7-3-4-12-5-7/h6-7,12H,1-5H2 |
InChI Key |
KFUHJBBBJSSUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2CCNC2)C(F)(F)F |
Origin of Product |
United States |
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